![molecular formula C17H16N2O4 B5797627 4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid, commonly known as Pemetrexed, is a chemotherapy drug that is used to treat various types of cancer. Pemetrexed is a member of the antifolate family of drugs and works by inhibiting the synthesis of DNA and RNA.
Wirkmechanismus
Pemetrexed works by inhibiting several enzymes involved in the synthesis of DNA and RNA, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, Pemetrexed prevents the synthesis of nucleotides, which are essential building blocks of DNA and RNA. This leads to the inhibition of cell division and ultimately, cell death.
Biochemical and Physiological Effects:
Pemetrexed has several biochemical and physiological effects on the body. It has been shown to cause DNA damage, induce apoptosis, and inhibit angiogenesis. Pemetrexed also has immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines, which are important for immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pemetrexed in lab experiments is its specificity for cancer cells, which allows for targeted therapy. Pemetrexed also has a relatively low toxicity profile compared to other chemotherapy drugs, making it a safer option for patients. However, Pemetrexed has several limitations, including the development of drug resistance and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of Pemetrexed in cancer treatment. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another direction is the use of Pemetrexed in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, the development of more specific and potent antifolate drugs could improve the efficacy of Pemetrexed and other antifolate drugs in cancer treatment.
Conclusion:
Pemetrexed is a chemotherapy drug that has been extensively studied for its efficacy in treating various types of cancer. Its mechanism of action involves the inhibition of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell division and ultimately, cell death. Pemetrexed has several biochemical and physiological effects on the body and has advantages and limitations for lab experiments. There are several future directions for the use of Pemetrexed in cancer treatment, including the development of combination therapies and more specific and potent antifolate drugs.
Synthesemethoden
The synthesis of Pemetrexed involves several steps, including the reaction between 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)methyl] pyrido [2,3-d] pyrimidine and N-(3-acetylphenyl) glutamic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with trifluoroacetic acid to remove the protecting groups, resulting in the formation of Pemetrexed.
Wissenschaftliche Forschungsanwendungen
Pemetrexed has been extensively studied for its efficacy in treating various types of cancer, including non-small cell lung cancer, mesothelioma, and breast cancer. Several clinical trials have demonstrated the effectiveness of Pemetrexed in combination with other chemotherapy drugs, such as cisplatin and carboplatin. Pemetrexed has also been studied for its potential use in targeted therapy, as it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
4-[[(3-acetylphenyl)carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)14-3-2-4-15(9-14)19-17(23)18-10-12-5-7-13(8-6-12)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVLCPCVNABLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-Acetylphenyl)carbamoyl]amino}methyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

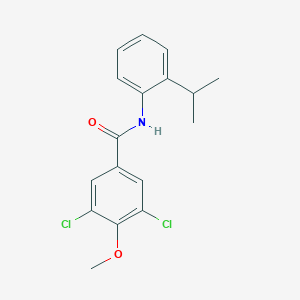
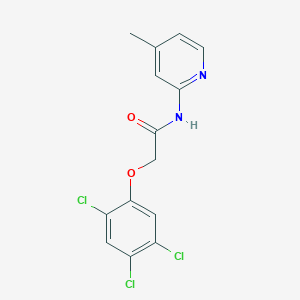

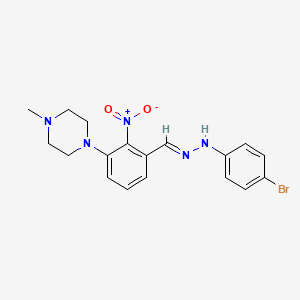
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)
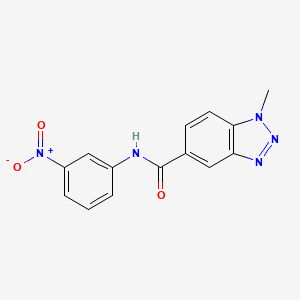
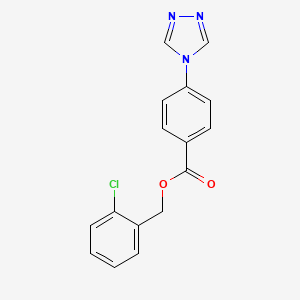
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)